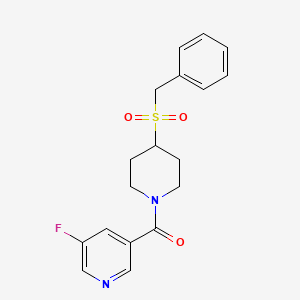

(4-(Benzylsulfonyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds to "(4-(Benzylsulfonyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone" has been explored in the literature. In one study, a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives were synthesized. The process involved the reaction of secondary amines with 4-bromomethylbenzenesulfonyl chloride to yield various sulfonyl amines. These intermediates were then reacted with 2-furyl(1-piperazinyl)methanone in the presence of K2CO3 in acetonitrile to produce the final derivatives. The structures of the synthesized compounds were confirmed using EI-MS, IR, and 1H-NMR spectral analysis .

Molecular Structure Analysis

In another study, the molecular structure of a sulfonyl piperidine derivative, specifically 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was characterized. The compound was synthesized through the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonyl chloride. Spectroscopic techniques were used for initial characterization, and the crystal structure was determined using X-ray crystallography. The crystallographic data indicated that the compound crystallizes in the monoclinic space group P2(1)/c. The piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is a distorted tetrahedron .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfonyl piperidine derivatives typically include condensation and substitution reactions. The initial step often involves the formation of sulfonyl amines through a substitution reaction, followed by a condensation reaction with a suitable methanone derivative to form the final product. The reactivity of these compounds can be influenced by the substituents on the aromatic rings and the nature of the methanone component .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl piperidine derivatives are influenced by their molecular structure. The presence of the sulfonyl group can increase the polarity of the compound, potentially affecting its solubility and reactivity. The crystallographic study provides insights into the solid-state structure, which can have implications for the compound's stability and intermolecular interactions. The enzyme inhibitory activity of these compounds, as demonstrated by compound 5h in the first study, suggests that they have significant biological relevance, which could be related to their physical and chemical properties . Additionally, the synthesized molecules showed activity against various bacterial strains, indicating their potential as therapeutic agents. The cytotoxicity of these molecules was also assessed to determine their suitability for therapeutic use .

Mecanismo De Acción

Propiedades

IUPAC Name |

(4-benzylsulfonylpiperidin-1-yl)-(5-fluoropyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c19-16-10-15(11-20-12-16)18(22)21-8-6-17(7-9-21)25(23,24)13-14-4-2-1-3-5-14/h1-5,10-12,17H,6-9,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRJHRAYTKHCNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC(=CN=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B3004391.png)

![N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004395.png)

![5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3004396.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3004402.png)

![benzo[d][1,3]dioxol-5-yl(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B3004403.png)

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-isopropoxybenzamide](/img/structure/B3004407.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3004408.png)